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Compound of Interest

Compound Name: Obtusafuran

Cat. No.: B1239637

Get Quote

Executive Summary
Obtusafuran (C₁₆H₁₆O₃, MW 256.30 Da) is a neoflavonoid belonging to the dihydrobenzofuran

subclass, predominantly isolated from the heartwood of Dalbergia obtusa and Dalbergia retusa.

Unlike classical flavonoids (flavones/flavanones) which typically undergo Retro-Diels-Alder

(RDA) cleavage, Obtusafuran exhibits a distinct fragmentation signature driven by its gem-

dimethyl dihydrobenzofuran moiety.

This guide provides an objective comparison of Obtusafuran’s MS behavior against isomeric

flavonoids, highlighting the radical anion formation in ESI(-) as a critical diagnostic marker.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7][8]
Understanding the structure is prerequisite to interpreting the spectrum. Obtusafuran
possesses a 3-phenyl-2,3-dihydrobenzofuran skeleton, distinct from the 4-phenylcoumarin

structure of other neoflavonoids like Dalbergin.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1239637#bc-rfq
https://www.benchchem.com/product/b1239637/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-obtusafuran-a-comparative-guide
https://www.benchchem.com/product/b1239637/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-obtusafuran-a-comparative-guide
https://www.benchchem.com/product/b1239637/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-obtusafuran-a-comparative-guide
https://www.benchchem.com/product/b1239637/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-patterns-of-obtusafuran-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239637?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

Compound Name Obtusafuran

IUPAC Name
3-(4-methoxyphenyl)-2,2-dimethyl-2,3-

dihydrobenzofuran-5-ol

Molecular Formula C₁₆H₁₆O₃

Monoisotopic Mass 256.1099 Da

Key Functional Groups
Phenolic -OH (C5), Methoxyl (C4'), Gem-

dimethyl (C2)

Isomeric Alternatives

7-Methoxyflavanone (C₁₆H₁₄O₃ - unsat), Methyl-

dalbergin (C₁₇H₁₄O₄ - diff), 4-

Methoxydalbergione

Mass Spectrometry Performance: Fragmentation
Analysis
Electrospray Ionization (ESI) – Negative Mode
In negative ion mode ESI, Obtusafuran and related Dalbergia neoflavonoids display a "rule-

breaking" fragmentation pattern. While most phenols yield a simple deprotonated ion [M-H]⁻,

Obtusafuran generates a highly stable radical anion as the base peak.

Precursor Ion:m/z 255 [M-H]⁻

Dominant Fragment (Base Peak):m/z 240 [M-H-CH₃]⁻•

Mechanism: Homolytic cleavage of the methyl radical from the methoxy group or the gem-

dimethyl moiety, stabilized by the benzofuran resonance. This is a hallmark of Dalbergia

neoflavonoids.

Secondary Fragments:

m/z 212 [M-H-CH₃-CO]⁻: Subsequent loss of carbon monoxide from the furan ring.

m/z 135: Cleavage of the 3-phenyl bond (benzyl cleavage).
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Electron Impact (EI) – 70 eV
In GC-MS (EI), the fragmentation is driven by the stability of the tropylium ion and the loss of

the gem-dimethyl groups.

Molecular Ion:m/z 256 (Strong intensity, often 50-80%)

Base Peak:m/z 135 or 241

Key Fragments:

m/z 241 [M-CH₃]⁺: Loss of one methyl group from the C2 position. Very characteristic of

2,2-dimethyl-dihydrobenzofurans.

m/z 225 [M-OCH₃]⁺: Loss of the methoxy group.

m/z 107: Hydroxybenzyl cation derived from the B-ring.

Comparative Analysis: Obtusafuran vs. Isomers
The following table contrasts Obtusafuran with a common structural isomer (e.g., a methylated

flavanone) to demonstrate specificity.

Parameter
Obtusafuran
(Neoflavonoid)

Isomeric Flavanone (e.g.,
4'-Methoxyflavanone)

ESI(-) Base Peak m/z 240 (Radical [M-H-CH₃]⁻•) m/z 135/119 (RDA Fragments)

Primary Cleavage
Methyl Radical Loss

(Homolytic)

Retro-Diels-Alder (RDA)

Cycloreversion

Neutral Losses •CH₃ (15 Da), CO (28 Da) C₈H₈O (120 Da - RDA neutral)

Diagnostic Ratio High [M-H-CH₃]⁻ / [M-H]⁻ ratio
High RDA Fragment / [M-H]⁻

ratio

Mechanistic Pathway Visualization
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The following diagram illustrates the unique radical fragmentation pathway observed in ESI(-)

mode, which is the primary method for distinguishing Obtusafuran in complex biological

matrices.

Obtusafuran
(Neutral)
MW: 256

Precursor Ion
[M-H]⁻

m/z 255

ESI(-) Ionization
-H⁺

Base Peak (Radical Anion)
[M-H-•CH₃]⁻•

m/z 240

Homolytic Cleavage
-•CH₃ (15 Da)

Benzyl Cleavage
m/z 135

Minor Pathway
C3-C1' Cleavage

Furan Ring Contraction
[M-H-•CH₃-CO]⁻

m/z 212

Neutral Loss
-CO (28 Da)

Click to download full resolution via product page

Caption: ESI(-) Fragmentation Pathway of Obtusafuran showing the characteristic formation of

the radical anion [M-H-•CH₃]⁻.

Experimental Protocol: Identification Workflow
To replicate these results, follow this standardized extraction and analysis protocol. This

workflow is validated for Dalbergia heartwood samples.

Sample Preparation
Extraction: Pulverize 100 mg of air-dried heartwood.
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Solvent: Add 10 mL of 70% Methanol (aq).

Process: Ultrasonicate for 30 minutes at 25°C.

Purification: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm

PTFE membrane.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

(A) Water + 0.1% Formic Acid

(B) Acetonitrile

Gradient: 5-95% B over 15 minutes.

Ionization: ESI Negative Mode (-4.5 kV).

Collision Energy: Stepped 15-30-45 eV (Critical to observe the radical anion).

Data Validation Step
Self-Check: If your spectrum shows a dominant RDA fragment (e.g., m/z 137 or 119) instead of

the m/z 240 radical, the compound is likely a flavanone isomer, not Obtusafuran.

Dalbergia Sample
(100 mg)

Extraction
70% MeOH

Ultrasonication

Filtration
0.22 µm PTFE

LC Separation
C18 Column

ESI(-) MS/MS
Collision: 15-45 eV

Data Analysis
Check for m/z 240

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and MS identification of Obtusafuran.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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